molecular formula C17H22N2O4S B2809879 N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide CAS No. 1705549-68-3

N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide

Cat. No. B2809879
CAS RN: 1705549-68-3
M. Wt: 350.43
InChI Key: YZAZKNWUUGIWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nickel Complexes for Ethylene Oligomerization

The compound has been investigated for its role in nickel complexes. Specifically, a series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide derivatives were synthesized and characterized . These nickel complexes demonstrated remarkable activities in ethylene oligomerization when activated with Et2AlCl. The catalytic performance of these Ni(II) complexes was influenced by both reaction conditions and the nature of ligands.

Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Another notable application involves the discovery of a related compound, 2-(®-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852) . This compound acts as a highly potent, selective, and orally bioavailable inhibitor of 11β-HSD1 . The inhibition of 11β-HSD1 is relevant in the context of metabolic disorders and inflammation.

properties

IUPAC Name

N-[2-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-24(22,23)15-9-13-7-8-14(10-15)19(13)16(20)11-18-17(21)12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAZKNWUUGIWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide

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